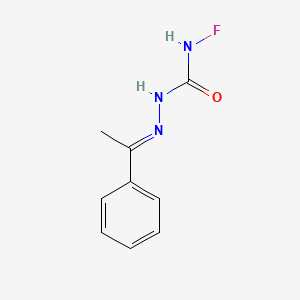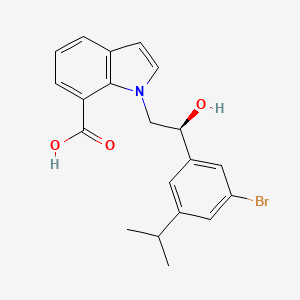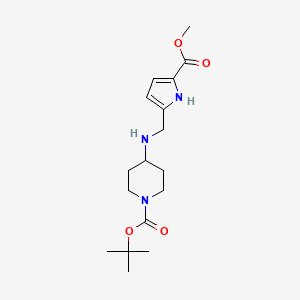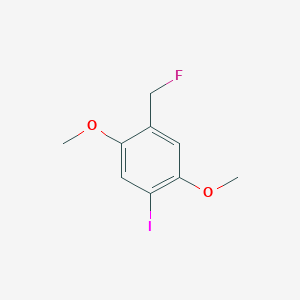
(S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a benzyloxy group, and a phosphonic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the benzyloxy group and the phosphonic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
®-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid: The enantiomer of the compound, with similar but distinct biological activities.
4-Amino-2-oxopyrimidine derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness: (S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H20N3O6P |
|---|---|
Poids moléculaire |
369.31 g/mol |
Nom IUPAC |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-phenylmethoxypropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C15H20N3O6P/c16-14-6-7-18(15(19)17-14)8-13(24-11-25(20,21)22)10-23-9-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H2,16,17,19)(H2,20,21,22)/t13-/m0/s1 |
Clé InChI |
JFHVUYSYDSJMIJ-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@H](CN2C=CC(=NC2=O)N)OCP(=O)(O)O |
SMILES canonique |
C1=CC=C(C=C1)COCC(CN2C=CC(=NC2=O)N)OCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)



![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)

